1-Bromo-3-ethyl-2-pentene
Description
1-Bromo-3-ethyl-2-pentene is an unsaturated organobromine compound characterized by a five-carbon chain (pentene) with a bromine atom at position 1, an ethyl group at position 3, and a double bond between carbons 2 and 3. Its molecular formula is C₇H₁₃Br, and its molecular weight is approximately 179.09 g/mol (calculated from atomic masses: Br = 79.90, C = 12.01, H = 1.008). The compound’s structure combines electrophilic reactivity from the bromine substituent with the steric and electronic effects of the ethyl group and the double bond.
Properties
CAS No. |
21378-06-3 |
|---|---|
Molecular Formula |
C7H13Br |
Molecular Weight |
177.08 g/mol |
IUPAC Name |
1-bromo-3-ethylpent-2-ene |
InChI |
InChI=1S/C7H13Br/c1-3-7(4-2)5-6-8/h5H,3-4,6H2,1-2H3 |
InChI Key |
PGDWJSMXNHAQDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCBr)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Bromo-2-pentene
- Molecular Formula : C₅H₉Br
- Molecular Weight : 149.03 g/mol
- CAS No.: 7348-71-2
- Key Differences :
- Lacks the ethyl substituent at position 3, reducing steric hindrance and molecular weight.
- The double bond (C2-C3) enhances reactivity toward electrophilic addition (e.g., with HBr or halogens) compared to saturated analogs.
- Boiling points for bromoalkenes are generally lower than bromoalkanes due to reduced van der Waals interactions. For example, 1-bromo-2-pentene likely has a lower boiling point than 1-bromo-3-ethylpentane (143–144°C for 1-bromo-2-ethylbutane ).
1-Bromo-3-ethylpentane
- Molecular Formula : C₇H₁₅Br
- Molecular Weight : 179.10 g/mol
- CAS No.: 1647-24-1
- Reactivity dominated by SN2 substitution (e.g., nucleophilic displacement of Br⁻) rather than addition reactions.
3-Bromo-2-pentene
- Molecular Formula : C₅H₉Br
- Molecular Weight : 149.03 g/mol
- CAS No.: 21964-23-8
- Key Differences :
- Bromine at position 3 alters regioselectivity in reactions (e.g., elimination or allylic bromination).
- Lacks the ethyl group, reducing steric effects. Reactivity may favor allylic stabilization or conjugation with the double bond.
1-Bromopentane
- Molecular Formula : C₅H₁₁Br
- Molecular Weight : 151.05 g/mol
- CAS No.: 110-53-2
- Reactivity focused on SN2 mechanisms (e.g., Grignard reagent formation). Higher volatility compared to branched or unsaturated analogs due to linear structure.
Comparative Data Table
Research Implications
- Building blocks for pharmaceuticals or agrochemicals.
- Substrates for studying steric vs. electronic effects in reaction mechanisms.
- Candidates for polymerization or cross-coupling reactions (e.g., Heck or Suzuki couplings) .
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